
7-hydroxyquinolin-2(1H)-one
概述
描述
准备方法
合成路线和反应条件: 7-羟基碳酰胺可以通过多种方法合成。 一种常见的方法是通过催化加氢7-硝基碳酰胺,从而得到高纯度的7-羟基碳酰胺 . 另一种方法包括碳酰胺与羟胺反应,然后进行氧化 .
工业生产方法: 在工业生产中,7-羟基碳酰胺通常采用一种方法来生产,该方法涉及用氯溴丁烷处理7-羟基-2(1H)-喹啉酮,然后进行进一步反应得到所需产物 . 这种方法由于其效率高,产率高而受到青睐。
化学反应分析
反应类型: 7-羟基碳酰胺会发生多种化学反应,包括:
氧化: 它可以被氧化生成喹啉酮衍生物。
还原: 还原反应可以将其转化回其前体形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用钯或铂催化剂进行催化加氢。
取代: 常用的试剂包括卤代烷烃和酰卤.
科学研究应用
7-羟基碳酰胺因其多功能的特性而被广泛应用于科学研究:
化学: 它是合成各种喹啉酮衍生物的前体。
生物学: 它的荧光性质使其可用作荧光探针,用于成像生物分子和细胞.
医学: 它用于合成药物化合物,包括像布瑞哌拉唑这样的抗精神病药物.
工业: 它被用于生产高纯度药物中间体.
作用机制
7-羟基碳酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。 它作为某些酶和蛋白质的抑制剂起作用,这些酶和蛋白质在各种生物过程中起着至关重要的作用。 例如,它已被确定为异质核核糖核蛋白A1的抑制剂,异质核核糖核蛋白A1参与RNA剪接 .
类似化合物:
7-羟基喹啉: 结构相似,但缺少第7位上的特定羟基。
布瑞哌拉唑: 7-羟基碳酰胺的衍生物,用作抗精神病药物.
4-羟基碳酰胺: 另一个在第4位具有羟基的衍生物.
独特性: 7-羟基碳酰胺因其特殊的羟基位置而独一无二,这赋予了它独特的化学和生物学特性。 这使其在合成药物化合物和作为生物研究中的荧光探针方面特别有价值 .
相似化合物的比较
7-Hydroxyquinoline: Similar in structure but lacks the specific hydroxyl group at the 7th position.
Brexpiprazole: A derivative of 7-Hydroxycarbostyril used as an antipsychotic drug.
4-Hydroxycarbostyril: Another derivative with the hydroxyl group at the 4th position.
Uniqueness: 7-Hydroxycarbostyril is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceutical compounds and as a fluorescent probe in biological research .
属性
IUPAC Name |
7-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPUDKBNOZFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450372 | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-72-0 | |
| Record name | 7-Hydroxy-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-hydroxy-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxyquinoline-(1H)-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main challenges in synthesizing 7-hydroxyquinolin-2(1H)-one, and how does the innovative approach described in the research address these issues?
A: Traditional methods for synthesizing this compound often involve harsh reaction conditions, such as high temperatures and the use of hazardous chemicals like aluminum chloride. [] These methods can lead to low yields, increased byproduct formation, and safety concerns. The innovative approach highlighted in the research utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. [] This method offers a milder and more efficient alternative, potentially leading to higher yields and reduced environmental impact.
Q2: How does the formation of [b2 - H - 17]˙⁺ ions from peptide radical cations containing this compound (2,7-dihydroxyquinoline) provide evidence for nucleophilic substitution on the aromatic ring?
A: The research demonstrates that when peptide radical cations containing this compound (specifically tyrosine) undergo fragmentation, they produce [b2 - H - 17]˙⁺ ions. [] Isotopic labeling studies reveal that the hydrogen lost during this fragmentation originates from the δ-position of the this compound ring. This specific hydrogen loss strongly suggests a nucleophilic substitution mechanism, where an external nucleophile attacks the aromatic ring at the δ-position, leading to the observed fragmentation pattern.
Q3: What computational methods were employed to elucidate the structure of the [c1 - 17]+ ion derived from [Y(π)˙GG]+, and what were the key findings?
A: The research employed Density Functional Theory (DFT) calculations, specifically using the B3LYP and M06-2X functionals with a 6-31++G(d,p) basis set, to investigate the structure of the [c1 - 17]+ ion. [] Initially, nine plausible structures were considered. Calculations revealed that structures arising from nucleophilic attack on the aromatic ring by either oxygen or nitrogen atoms from the peptide backbone were energetically favored. Further analysis, including transition state calculations, indicated that while attack by carbonyl oxygen had a lower initial barrier, subsequent rearrangements involving proton transfers were significantly higher in energy compared to the nitrogen attack pathway. These findings led to the conclusion that the observed [c1 - 17]+ ions are most likely the result of nucleophilic attack by nitrogen, forming protonated 2,7-dihydroxyquinoline ions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
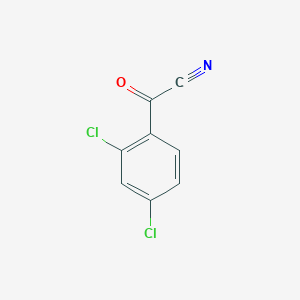

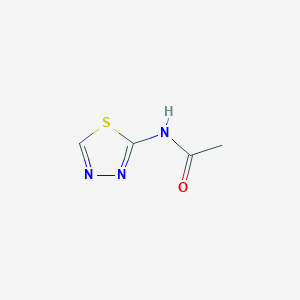
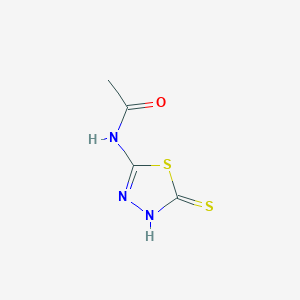


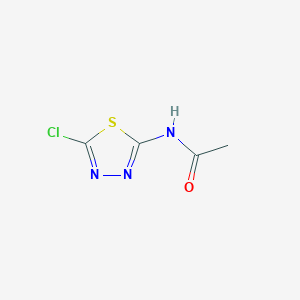
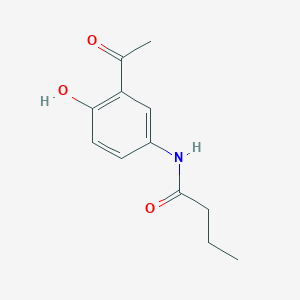

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
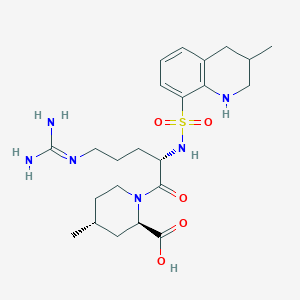
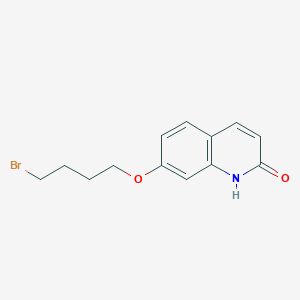

![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)
